Higher pKa Confers Different Acid-Base Behavior vs. 4-Nitro Isomer
2-Amino-3-nitrobenzoic acid is a weaker acid than its 4-nitro isomer. Its predicted acid dissociation constant (pKa) is 4.20±0.20, compared to a pKa of 3.92±0.13 for 2-amino-4-nitrobenzoic acid (4-nitroanthranilic acid) . This difference of 0.28 pKa units means that at a given pH, the 3-nitro compound is less ionized. This impacts solubility, partitioning (logD), and salt formation, all of which are critical for drug development and chemical processing .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 4.20 ± 0.20 (predicted) |
| Comparator Or Baseline | 2-Amino-4-nitrobenzoic acid (4-nitroanthranilic acid): 3.92 ± 0.13 (predicted) |
| Quantified Difference | ΔpKa = +0.28 (weaker acid) |
| Conditions | Predicted values from comparable computational models. |
Why This Matters
Procurement decisions for intermediates requiring specific ionic states, solubility profiles, or reactive forms must account for this pKa difference; substituting the 4-nitro isomer will alter reaction kinetics and product profiles.
